N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyridazinyl group, and a pyridinyl group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-6-{(tetrahydro-2H-pyran-4-yl)oxy}-3-pyridinecarboxamide
- N-(4-cyano-1-phenyl-1H-pyrazole-3-yl)pyridazin-3-one
Uniqueness
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its combination of a fluorophenyl group, a pyridazinyl group, and a pyridinyl group
Biological Activity
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of functional groups, including a fluorophenyl moiety and a pyridazinyl-sulfanyl group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Pyridazinyl Group : Known for its role in various biological activities.
- Sulfanyl Linkage : May influence the compound's reactivity and binding properties.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in various physiological processes.
Potential Targets:
- Enzymatic Inhibition : Compounds with similar structures have shown inhibitory effects on protein kinases, particularly c-Met, which is implicated in cancer progression.
- GABA Receptors : Some derivatives have demonstrated allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of compounds structurally related to this compound. Key findings include:
Study | Target | Effect | IC50 (µM) |
---|---|---|---|
c-Met | Inhibition | 0.005 | |
GABA A | Modulation | Not specified | |
PDP-IV | Inhibition | 0.01 |
Case Studies
-
c-Met Inhibition in Cancer Therapy :
- A study highlighted the efficacy of pyridazine derivatives in inhibiting c-Met, leading to reduced tumor growth in xenograft models. The compound exhibited significant anti-tumor activity at low concentrations, indicating its potential as an anti-cancer agent.
-
Neuropharmacological Applications :
- Research on similar compounds has suggested their role as GABA receptor modulators, which could be beneficial in treating anxiety disorders and epilepsy. The unique structural attributes of this compound may enhance its binding affinity and efficacy.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine core.
- Introduction of the sulfanyl group.
- Coupling with the fluorophenyl acetamide moiety.
Synthetic Route Overview
Step | Reaction Type | Reagents Used |
---|---|---|
1 | Nucleophilic substitution | Pyridine derivatives |
2 | Coupling | Fluorinated acetamides |
3 | Final purification | Chromatography techniques |
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGUQAKBOOSQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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